N-(4-Bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound belonging to the class of pyrazolone-based c-Met inhibitors. [] It is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key regulator of cell growth and survival. [] This compound has been investigated for its potential use in developing targeted cancer therapies, particularly for tumors driven by c-Met overexpression or activation. []
The synthesis of N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been described in detail in the literature. [] The synthesis typically involves a multi-step process starting from commercially available materials. A key step in the synthesis is the formation of the pyrazolone ring, which can be achieved through various methods such as the reaction of a β-ketoester with a hydrazine derivative. [] The final step usually involves the coupling of the pyrazolone core with the appropriate substituted benzodioxine moiety. []
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide possesses a distinct molecular structure characterized by the presence of a pyrazolone ring linked to a benzodioxine moiety through a carboxamide linkage. [] The specific substitution pattern on the pyrazolone and benzodioxine rings, particularly the presence of the 4-bromo-2-fluorophenyl group, is crucial for its biological activity. []
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its biological activity primarily by inhibiting the c-Met receptor tyrosine kinase. [] It acts as a type II kinase inhibitor, binding to the inactive conformation of the kinase domain and preventing its activation. [] By blocking c-Met kinase activity, the compound disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, ultimately inhibiting tumor growth. []
N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promise as a potential therapeutic agent for various cancers. Preclinical studies have demonstrated its effectiveness in inhibiting the growth of tumor cells, both in vitro and in vivo. [] Research has shown this compound to be particularly effective against tumors driven by c-Met overexpression or activation, such as certain types of lung, gastric, and breast cancers. []
Further research on N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide should focus on:* Optimization of its pharmacological properties: Developing analogs with improved potency, selectivity, pharmacokinetic profiles, and safety margins. []* Understanding its mechanism of action in detail: Investigating the specific downstream signaling pathways affected by c-Met inhibition and identifying potential biomarkers for patient selection.* Evaluating its efficacy and safety in clinical trials: Conducting rigorous clinical trials to determine its therapeutic potential in humans and assess any potential adverse effects.* Exploring combination therapies: Investigating its potential synergistic effects when combined with other anticancer agents, such as chemotherapy, targeted therapy, or immunotherapy.* Developing drug delivery systems: Optimizing its delivery to tumor tissues while minimizing systemic exposure and potential side effects.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8